molecular formula C5H7N3O3 B7987971 Ethyl 3-hydroxytriazole-4-carboxylate

Ethyl 3-hydroxytriazole-4-carboxylate

Cat. No.: B7987971
M. Wt: 157.13 g/mol
InChI Key: ZYOVPECQFUYTET-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxytriazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a hydroxyl group at position 3 and an ethyl carboxylate moiety at position 2. This structure combines the electron-rich triazole ring with polar functional groups, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 3-hydroxytriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-2-11-5(9)4-3-6-7-8(4)10/h3,10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOVPECQFUYTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=NN1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs of Ethyl 3-hydroxytriazole-4-carboxylate, highlighting differences in heterocyclic cores, substituents, and molecular properties:

Compound Name Heterocycle Substituents Molecular Formula Molecular Weight Key Applications/Synthesis Notes References
This compound 1,2,3-Triazole -OH (C3), -COOEt (C4) Not explicitly provided Pharmaceutical intermediates, ligand synthesis
Ethyl pyridinylthiazole carboxylate (e.g., 7a/7b) Thiazole Pyridinyl group, -COOEt Not explicitly provided Antiviral/antibacterial agents; synthesized via coupling with EDC·HCl/HOBt
Ethyl 4-pyrazolecarboxylate Pyrazole -COOEt (C4) C₆H₇N₂O₂ 139.13 g/mol Building block for agrochemicals
Ethyl 5-(trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylate Isoxazole -CF₃ (C5), 4-MeO-Ph (C3), -COOEt C₁₄H₁₂F₃NO₄ 315.24 g/mol High metabolic stability; used in drug discovery

Key Observations:

  • Heterocycle Influence : The triazole core in the target compound offers greater aromatic stability and hydrogen-bonding capacity compared to thiazole or pyrazole derivatives, which may enhance its binding affinity in biological systems .
  • Substituent Effects: The hydroxyl group in this compound distinguishes it from non-polar analogs (e.g., Ethyl 4-nitrobenzoate ). This group increases solubility and reactivity, enabling selective functionalization .
  • Electron-Withdrawing Groups : Compounds like Ethyl 5-(trifluoromethyl)-isoxazole-4-carboxylate demonstrate how electron-withdrawing substituents (e.g., -CF₃) improve metabolic stability, a feature absent in the hydroxylated triazole derivative.

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